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Abstract
This technical guide provides a comprehensive overview of 2-{[(4-
Chlorophenyl)amino]methyl}phenol, a molecule of interest in medicinal chemistry and

materials science. This document details its fundamental physicochemical properties,

synthesis, and analytical characterization. Furthermore, it explores the existing research on its

biological activities and potential mechanisms of action, positioning it as a scaffold for further

investigation. Detailed experimental protocols for its synthesis, characterization, and evaluation

are provided to empower researchers in their scientific endeavors.

Introduction: A Molecule of Latent Potential
2-{[(4-Chlorophenyl)amino]methyl}phenol, with the chemical formula C₁₃H₁₂ClNO, is an

organic compound that merges a phenol group with a 4-chloroaniline moiety through a

methylene bridge.[1][2] Phenolic compounds are a cornerstone in drug discovery, exhibiting a

wide array of biological activities including antimicrobial, antioxidant, and anti-cancer

properties.[3][4] The incorporation of a halogenated phenyl ring, in this case, 4-chlorophenyl, is

a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic

properties, often enhancing potency and metabolic stability.[5]

While direct, extensive research on the biological applications of 2-{[(4-
Chlorophenyl)amino]methyl}phenol is still emerging, its structural motifs are present in
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molecules with demonstrated bioactivity.[6][7] For instance, related aminophenol derivatives

have shown promise as inhibitors of cell growth and inducers of apoptosis.[7] Additionally,

organic amino compounds are being investigated for their applications as phase transition

dielectric materials in memory storage.[1] This guide aims to consolidate the current knowledge

on this compound and provide a framework for future research and development.

Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application in research and development.

Key Properties
Property Value Source

Molecular Formula C₁₃H₁₂ClNO [1][2]

Molecular Weight 233.69 g/mol [1][8]

CAS Number 7193-94-4 [8]

Appearance
Colorless, block-shaped

crystals
[1]

Melting Point Data not consistently available

Solubility
Soluble in water/ethanol

mixtures
[1]

Structural Analysis
X-ray crystallography has provided significant insights into the three-dimensional structure of 2-
{[(4-Chlorophenyl)amino]methyl}phenol. The key finding is that the two benzene rings (the

phenol and the 4-chlorophenyl) are not planar with respect to each other; instead, they are

twisted by a dihedral angle of 68.60°.[1] This non-planar conformation can have significant

implications for how the molecule interacts with biological targets, as it dictates the spatial

arrangement of its functional groups.

Furthermore, the crystal structure is stabilized by intermolecular hydrogen bonds. Specifically,

the hydroxyl group's hydrogen atom forms a hydrogen bond with the amino group's nitrogen
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atom of an adjacent molecule (O—H⋯N), and the amino group's hydrogen atom bonds with

the hydroxyl group's oxygen atom of another neighboring molecule (N—H⋯O).[1] These

interactions result in the formation of R₄⁴(8) loops, which are characteristic ring motifs in crystal

engineering.[1]

Synthesis and Characterization
The availability of pure, well-characterized material is a prerequisite for any meaningful

biological or material science investigation.

Synthesis Pathway: The Mannich Reaction
While many suppliers offer this compound commercially, understanding its synthesis is crucial

for derivatization and optimization studies. A common and efficient method for preparing such

aminomethylated phenols is the Mannich reaction. This reaction involves the aminoalkylation of

an acidic proton located on a carbon atom, but it can be adapted for phenols.

The synthesis of 2-{[(4-Chlorophenyl)amino]methyl}phenol can be conceptually broken

down into the condensation of three key components: phenol, formaldehyde, and 4-

chloroaniline.
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Caption: Conceptual workflow for the synthesis of 2-{[(4-
Chlorophenyl)amino]methyl}phenol.

Step-by-Step Protocol:

Formation of the Electrophile: In a suitable solvent like ethanol, equimolar amounts of 4-

chloroaniline and formaldehyde are mixed at room temperature. This leads to the formation

of an electrophilic iminium ion (Schiff base).

Nucleophilic Attack: Phenol is added to the reaction mixture. The electron-rich phenol ring

acts as a nucleophile, attacking the iminium ion. The substitution occurs preferentially at the

ortho position due to the directing effect of the hydroxyl group.

Work-up and Purification: The reaction is typically stirred for several hours. Upon completion,

the solvent may be removed under reduced pressure. The crude product is then purified,

often by recrystallization from a solvent system like an ethanol/water mixture, to yield the

final product as colorless crystals.[1]

Causality Insight: The choice of an alcohol-water solvent system for recrystallization is

strategic. The compound is soluble in the hot mixture, but as it cools, the polarity of the solvent

system increases, causing the less polar product to precipitate out, leaving more polar

impurities behind in the solution.

Analytical Characterization
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.

A combination of spectroscopic and chromatographic methods should be employed.

Table of Expected Analytical Data:
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Technique Expected Observations

¹H NMR

- Aromatic protons from both rings (likely

complex multiplets).- A singlet for the methylene

(-CH₂) bridge protons.- A broad singlet for the

amino (-NH) proton.- A broad singlet for the

phenolic (-OH) proton.

¹³C NMR

- Distinct signals for the 13 carbon atoms.- A

signal for the methylene carbon.- Multiple

signals in the aromatic region (110-160 ppm).

FT-IR

- Broad O-H stretch (~3200-3600 cm⁻¹).- N-H

stretch (~3300-3500 cm⁻¹).- C-H stretches

(aromatic and aliphatic).- C=C aromatic ring

stretches (~1450-1600 cm⁻¹).- C-N and C-O

stretches.- C-Cl stretch (~700-800 cm⁻¹).

Mass Spec (MS)

- Molecular ion peak (M⁺) at m/z ≈ 233.7, along

with an M+2 peak of about one-third the

intensity, characteristic of a single chlorine atom.

HPLC

- A single sharp peak under optimized

conditions, indicating purity. A reversed-phase

C18 column with a mobile phase of

acetonitrile/water or methanol/water is a good

starting point.[9][10][11]

Expert Insight: When analyzing the proton NMR, the chemical shifts of the aromatic protons

can provide clues about the electronic environment. The protons ortho and para to the electron-

donating -OH and -NH groups will typically be shifted upfield (to a lower ppm value) compared

to those on the electron-withdrawn chloro-substituted ring.[12][13][14]

Potential Biological Activity and Mechanism of
Action
The therapeutic potential of a compound is defined by its biological activity and the underlying

mechanism through which it exerts its effects.
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Postulated Biological Effects
While specific studies on 2-{[(4-Chlorophenyl)amino]methyl}phenol are limited, the activities

of its constituent moieties—phenol and 4-chloroaniline—provide a strong basis for postulating

its potential biological profile.

Antimicrobial Activity: Phenols and their derivatives are well-known antiseptics and

disinfectants.[3][15] Their mechanism often involves the disruption of microbial cell

membranes and the denaturation of essential proteins.[15] The presence of the lipophilic

chlorophenyl group could enhance the compound's ability to penetrate bacterial cell walls,

potentially leading to significant antimicrobial activity against both Gram-positive and Gram-

negative bacteria.[6][16]

Anticancer Activity: Many phenolic and aminophenol compounds exhibit cytotoxic effects on

cancer cell lines.[7] For instance, p-methylaminophenol, a structural relative, is a potent

inhibitor of cell growth and an inducer of apoptosis in HL60 leukemia cells.[7] The

mechanism could involve the generation of reactive oxygen species (ROS), leading to

oxidative stress and subsequent cell death, or interaction with key cellular pathways.

Hypothetical Mechanism of Action: Membrane
Disruption
A plausible mechanism of action, particularly for antimicrobial effects, is the disruption of the

cell membrane's integrity. The lipophilic nature of the molecule allows it to intercalate into the

lipid bilayer of bacterial or fungal cells.
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Caption: Hypothetical mechanism for antimicrobial action via membrane disruption.

This intercalation disrupts the ordered structure of the membrane lipids, increasing its

permeability.[15] This leads to the leakage of essential intracellular components, such as ions

(K⁺) and ATP, disrupting the proton motive force and ultimately leading to cell death.

Key Experimental Protocols
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To facilitate further research, this section provides detailed, self-validating protocols for the

analysis and biological evaluation of the title compound.

Protocol: High-Performance Liquid Chromatography
(HPLC) for Purity Assessment
This protocol provides a robust method for determining the purity of a synthesized batch of 2-
{[(4-Chlorophenyl)amino]methyl}phenol.

Objective: To separate and quantify the target compound from potential impurities.

Materials:

HPLC system with UV detector

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

HPLC-grade acetonitrile and water

Sample of 2-{[(4-Chlorophenyl)amino]methyl}phenol

Class A volumetric flasks and pipettes

Procedure:

Mobile Phase Preparation: Prepare a mobile phase of 70:30 (v/v) acetonitrile:water. Degas

the mobile phase for at least 15 minutes using sonication or vacuum filtration.

Standard Preparation: Accurately weigh approximately 10 mg of the compound and dissolve

it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute this solution

to create working standards (e.g., 100 µg/mL).

HPLC System Setup:

Set the column temperature to 25 °C.

Set the flow rate to 1.0 mL/min.
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Set the UV detector wavelength to 280 nm, as phenols typically absorb at this wavelength.

[9]

Set the injection volume to 10 µL.

Analysis:

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable

baseline is achieved.

Inject a blank (mobile phase) to ensure no system contamination.

Inject the prepared standard solution.

Data Interpretation: A pure sample should yield a single major peak with a consistent

retention time. Purity can be calculated as the area of the main peak divided by the total area

of all peaks, multiplied by 100.

Protocol: Broth Microdilution Assay for Minimum
Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the compound that inhibits the visible

growth of a microorganism.

Preparation

Serial Dilution

Inoculation & Incubation Result

Prepare Compound
Stock Solution (in DMSO)

Perform 2-fold Serial
Dilution of Compound

Across Plate

Grow Bacterial Culture
to Log Phase

Inoculate Wells with
Standardized Bacteria

Prepare 96-Well Plate
with Growth Medium

Incubate at 37°C
for 18-24 hours

Observe for Turbidity
(Visual or Spectrophotometer)

Determine MIC:
Lowest Concentration
with No Visible Growth
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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

Prepare Compound Stock: Dissolve the compound in dimethyl sulfoxide (DMSO) to a high

concentration (e.g., 10 mg/mL).

Prepare Bacterial Inoculum: Grow a bacterial strain (e.g., S. aureus or E. coli) in appropriate

broth overnight. Dilute the culture to achieve a standardized concentration of ~5 x 10⁵

CFU/mL.

Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile broth to each well. Add a

small volume (e.g., 2 µL) of the compound stock to the first well and serially dilute it across

the plate. This creates a range of concentrations.

Controls: Include a positive control (broth + bacteria, no compound) and a negative control

(broth only).

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the

negative control).

Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

Determine MIC: The MIC is the lowest concentration of the compound at which no visible

turbidity (bacterial growth) is observed.

Safety and Toxicology
As a derivative of chlorophenol, 2-{[(4-Chlorophenyl)amino]methyl}phenol should be

handled with appropriate care. Chlorophenols are known to be toxic and can be persistent

environmental pollutants.[17]

Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a

lab coat. Handle in a well-ventilated area or a chemical fume hood.
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Exposure: Exposure can occur through inhalation, skin contact, or ingestion.[17] Acute

exposure may cause irritation to the skin, eyes, and respiratory tract.

Toxicity: While specific data for this compound is lacking, related chlorophenols are classified

as probable carcinogens and can act as endocrine disruptors.[17] Long-term exposure

should be avoided. The U.S. Environmental Protection Agency (EPA) has classified several

chlorophenols as priority pollutants.[17]

Conclusion and Future Directions
2-{[(4-Chlorophenyl)amino]methyl}phenol is a structurally interesting molecule that stands at

the intersection of medicinal chemistry and material science. Its synthesis is straightforward,

and its characterization can be achieved using standard analytical techniques. Based on its

structural components, it holds promise for further investigation, particularly in the realms of

antimicrobial and anticancer research.

Future work should focus on:

Systematic Biological Screening: Evaluating the compound against a broad panel of

bacterial, fungal, and cancer cell lines to definitively establish its biological activity profile.

Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind any

observed biological effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the

phenolic and chlorophenyl rings to optimize potency and reduce potential toxicity.

Toxicological Evaluation: Conducting formal toxicological studies to determine its safety

profile for any potential therapeutic application.

This guide provides the foundational knowledge and protocols necessary to embark on these

exciting avenues of research.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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